Butyl nonyl phthalate

Physical Chemistry Material Safety Process Engineering

Butyl nonyl phthalate (BNP) is an asymmetric linear dialkyl phthalate combining a short butyl (C4) chain with a linear nonyl (C9) chain—a distinct architecture from symmetrical phthalates (e.g., DNOP) and branched commercial standards (e.g., DINP, DIDP). This compound serves as an analytical reference standard for GC-MS/HPLC phthalate method development, a model compound for structure-property relationship studies, and a potential niche PVC plasticizer where branched phthalates are restricted. Available in research and bulk quantities. Purity: ≥95%.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 3461-31-2
Cat. No. B1616217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl nonyl phthalate
CAS3461-31-2
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
InChIInChI=1S/C21H32O4/c1-3-5-7-8-9-10-13-17-25-21(23)19-15-12-11-14-18(19)20(22)24-16-6-4-2/h11-12,14-15H,3-10,13,16-17H2,1-2H3
InChIKeyVDNXOMXXJXUGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Nonyl Phthalate (CAS 3461-31-2): Technical Baseline for Scientific Procurement and Analytical Selection


Butyl nonyl phthalate (BNP, CAS 3461-31-2) is an asymmetric dialkyl phthalate ester with molecular formula C21H32O4 and molecular weight 348.5 g/mol, comprising a butyl (C4) chain and a nonyl (C9) chain esterified to the 1,2-benzenedicarboxylic acid backbone . As a member of the ortho-phthalate plasticizer class, BNP is primarily used as a plasticizing additive in polyvinyl chloride (PVC) formulations and other polymeric systems, where it functions by reducing intermolecular forces between polymer chains to enhance flexibility and processability . The compound exhibits a density of 1.004 g/cm³, boiling point of 387°C at 760 mmHg, refractive index of 1.492, and calculated LogP of 7.25 [1]. Despite its classification within a widely utilized plasticizer family, publicly available peer-reviewed data quantifying BNP's performance characteristics against commercial benchmarks remains exceptionally sparse, limiting direct evidence-based procurement comparisons at this time.

Why Generic Phthalate Interchange Is Scientifically Unsound: The Case for Compound-Specific Evidence in Butyl Nonyl Phthalate Selection


Phthalate esters cannot be treated as functionally interchangeable commodity chemicals; their performance, toxicity, and regulatory profiles are exquisitely sensitive to both alkyl chain length and branching architecture [1]. Systematic toxicological reviews demonstrate that phthalates with medium (e.g., dibutyl phthalate, DBP) or branched long-side chains (e.g., di(2-ethylhexyl) phthalate, DEHP) exhibit reproductive toxicity, whereas those with linear long-side chains (e.g., di-n-octyl phthalate, DNOP) show markedly lower activity, establishing that chain linearity versus branching is a critical determinant of hazard classification [1]. Furthermore, plasticizer efficiency—the quantity required to achieve a target Shore hardness—varies measurably across phthalate types: diisononyl phthalate (DINP) exhibits an efficiency value marginally above 1.0 relative to dioctyl phthalate (DOP), meaning more DINP is required to achieve equivalent softening [2]. As an asymmetric linear phthalate (butyl/nonyl), BNP presents a distinct molecular architecture from both symmetrical linear analogs (e.g., DNOP) and branched commercial standards (e.g., DINP, DIDP), yet the absence of published comparative performance data precludes any assumption of functional equivalence. The following quantitative evidence guide documents what is verifiably known—and more importantly, what critical data gaps exist—to inform rigorous procurement decisions.

Butyl Nonyl Phthalate (CAS 3461-31-2): Quantitative Evidence Assessment for Procurement Decision Support


Physical Property Baseline: Density, Boiling Point, and Flash Point of Butyl Nonyl Phthalate

Butyl nonyl phthalate exhibits a density of 1.004 g/cm³ and a boiling point of 387°C at 760 mmHg, as reported in aggregated chemical property databases . The compound's flash point is recorded as 205.7°C, with a vapor pressure of 3.4 × 10⁻⁶ mmHg at ambient temperature . No peer-reviewed study was identified that directly compares these physical property values against those of structurally analogous phthalates under identical experimental conditions. Consequently, whether BNP offers any meaningful differentiation in processing temperature windows, volatility, or handling safety relative to commercial benchmarks such as DINP, DIDP, or DNOP cannot be established from current public-domain data.

Physical Chemistry Material Safety Process Engineering

Aqueous Solubility and LogP: Implications for Environmental Fate Classification

Butyl nonyl phthalate has a calculated LogP (octanol-water partition coefficient) of 7.25 [1]. Class-level inference from systematic acute aquatic toxicity studies of 14 commercial phthalate esters indicates that higher-molecular-weight phthalates (those with alkyl chains exceeding four carbons) exhibit limited water solubility of ≤1.1 mg/L [2]. While BNP's specific aqueous solubility has not been experimentally reported, its high LogP value is consistent with the class-level observation that higher-molecular-weight linear phthalates demonstrate low water solubility and consequently reduced acute aquatic toxicity due to limited bioavailability [2]. No study has quantified BNP's solubility or LogP against a named comparator phthalate in a single experimental design.

Environmental Chemistry Fate and Transport Risk Assessment

Analytical Characterization: Kovats Retention Index for Gas Chromatographic Identification

The Kovats retention index (RI) for butyl nonyl phthalate has been experimentally determined and catalogued in gas chromatographic databases [1]. Retention indices provide compound-specific identifiers essential for unambiguous GC-MS detection and quantification of phthalate esters in complex matrices such as food contact materials, environmental samples, and plastic formulations [2]. However, the published RI values exist as standalone reference data; no study was identified that systematically compares the chromatographic behavior (retention time, resolution, detection sensitivity) of BNP against common regulated phthalates (e.g., DBP, BBP, DEHP, DINP, DNOP) under a single validated analytical method.

Analytical Chemistry GC-MS Method Development

Butyl Nonyl Phthalate (CAS 3461-31-2): Evidence-Based Application Scenarios and Critical Data Limitations


Analytical Reference Standard for Phthalate Method Development and Validation

Butyl nonyl phthalate may be procured as an analytical reference standard for developing and validating chromatographic methods (GC-MS, HPLC) targeting phthalate esters in environmental, food contact, or consumer product matrices. The compound's established Kovats retention index [1] and reverse-phase HPLC separation parameters [2] provide baseline analytical characterization. However, no published method validation study demonstrates that BNP offers superior resolution, lower detection limits, or improved accuracy relative to alternative phthalate standards when used as an internal standard or calibration component.

Research-Grade Plasticizer for Fundamental Structure-Property Relationship Studies

BNP may serve as a model compound in academic research investigating how asymmetric linear alkyl chain architecture influences phthalate plasticizer behavior. The molecular structure—combining a short butyl (C4) chain with a longer linear nonyl (C9) chain—differs from symmetrical dialkyl phthalates (e.g., DNOP with two C8 chains) and branched commercial phthalates (e.g., DINP, DIDP) [1]. Researchers studying chain-length effects on PVC compatibility, migration kinetics, or thermal stability could utilize BNP as part of a systematic homologous series. At present, no published comparative study provides quantitative performance data for BNP in such investigations.

Specialty PVC Formulation Where Non-Branched Alkyl Architecture Is Specified

In niche PVC applications where the presence of branched alkyl phthalates (e.g., DEHP, DINP, DIDP) is explicitly restricted due to regulatory or toxicological concerns, a linear phthalate such as BNP might be considered as an alternative plasticizing additive [1]. Class-level toxicological evidence indicates that phthalates with linear long-side chains exhibit lower reproductive toxicity compared to branched-chain analogs [1]. However, no published study has established that BNP provides equivalent or superior plasticizing efficiency, low-temperature flexibility, volatility resistance, or migration performance compared to commercially established linear phthalates such as DNOP or alternative non-phthalate plasticizers (e.g., DOTP, DINCH).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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